N-(benzotriazol-1-ylmethoxy)-1,1-diphenylmethanimine
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Description
“N-(benzotriazol-1-ylmethoxy)-1,1-diphenylmethanimine” is a complex organic compound. It is related to the family of benzotriazole derivatives . Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3. Its five-membered ring contains three consecutive nitrogen atoms . This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole .
Synthesis Analysis
Benzotriazole derivatives are known for their synthetic versatility. They can be introduced into a molecule by a variety of reactions, activate it toward numerous transformations, and are sufficiently stable during the course of reactions . For instance, the Katritzky group developed an efficient one-pot synthesis of N-substituted 2-(benzotriazol-1-yl)pyrroles and isoindoles by Mannich condensation of benzotriazole and primary amines with 2,5-dimethoxy-2,5-dihydrofuran or o-phthalaldehyde .Chemical Reactions Analysis
Benzotriazole derivatives are known for their reactivity. They can act as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . They can also bind to other species, utilizing the lone pair electrons .Safety and Hazards
Future Directions
Benzotriazole derivatives have found profound applications in medicinal chemistry and material sciences . They exhibit diverse biological and pharmacological activities, making them potential candidates for the development of new pharmaceutical lead structures . Therefore, the study and synthesis of “N-(benzotriazol-1-ylmethoxy)-1,1-diphenylmethanimine” and related compounds could open up new avenues in medicinal chemistry and other fields.
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethoxy)-1,1-diphenylmethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)22-25-15-24-19-14-8-7-13-18(19)21-23-24/h1-14H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOGYQDAKUYKSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOCN2C3=CC=CC=C3N=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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